1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine
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Overview
Description
1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound belongs to the benzimidazole family and has been shown to have potent anticancer properties.
Mechanism of Action
The mechanism of action of 1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine involves the inhibition of tubulin polymerization, which is necessary for the formation of microtubules in cells. Microtubules are essential for cell division and are a target for many anticancer drugs. By inhibiting the formation of microtubules, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and it has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine in lab experiments is its potent anticancer properties. This compound has been shown to have cytotoxic effects on a variety of cancer cell lines, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Synthesis Methods
The synthesis of 1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine can be achieved through a multistep process involving the condensation of 2-aminobenzimidazole with an allyl substituted indole derivative. The reaction is typically carried out in the presence of a base and a solvent such as ethanol or methanol.
Scientific Research Applications
1-allyl-N-(1H-indol-3-ylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-2-11-23-18-10-6-5-9-17(18)22-19(23)21-13-14-12-20-16-8-4-3-7-15(14)16/h2-10,12,20H,1,11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTFPOCDDBYKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allyl-1H-benzoimidazol-2-yl)-(1H-indol-3-ylmethyl)-amine |
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